molecular formula C15H18N2O2 B14368297 2-(Diethylamino)-5-methyl-6-phenyl-4H-1,3-oxazin-4-one CAS No. 90062-20-7

2-(Diethylamino)-5-methyl-6-phenyl-4H-1,3-oxazin-4-one

Cat. No.: B14368297
CAS No.: 90062-20-7
M. Wt: 258.32 g/mol
InChI Key: RJOCUDQVURCKRS-UHFFFAOYSA-N
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Description

2-(Diethylamino)-5-methyl-6-phenyl-4H-1,3-oxazin-4-one is a heterocyclic compound that features an oxazinone ring structure

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(Diethylamino)-5-methyl-6-phenyl-4H-1,3-oxazin-4-one typically involves the reaction of diethylamine with appropriate precursors under controlled conditions. One common method involves the cyclization of a precursor molecule containing the necessary functional groups to form the oxazinone ring. The reaction conditions often include the use of solvents such as ethanol or methanol and may require heating to facilitate the cyclization process.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using similar reaction conditions as in laboratory settings but optimized for higher yields and efficiency. This can include the use of continuous flow reactors and automated systems to ensure consistent production quality.

Chemical Reactions Analysis

Types of Reactions

2-(Diethylamino)-5-methyl-6-phenyl-4H-1,3-oxazin-4-one can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can yield amine derivatives.

    Substitution: The compound can participate in substitution reactions where functional groups are replaced by other groups.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents such as lithium aluminum hydride for reduction, and nucleophiles for substitution reactions. Reaction conditions typically involve controlled temperatures and the use of appropriate solvents to facilitate the reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reaction type. For example, oxidation may yield oxides, reduction may produce amine derivatives, and substitution reactions can result in various substituted oxazinone derivatives.

Scientific Research Applications

2-(Diethylamino)-5-methyl-6-phenyl-4H-1,3-oxazin-4-one has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various chemical reactions.

    Biology: The compound is studied for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It is used in the production of pharmaceuticals and other chemical products.

Mechanism of Action

The mechanism of action of 2-(Diethylamino)-5-methyl-6-phenyl-4H-1,3-oxazin-4-one involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. This can lead to various biological effects, such as inhibition of microbial growth or induction of cell death in cancer cells.

Comparison with Similar Compounds

Similar Compounds

Similar compounds to 2-(Diethylamino)-5-methyl-6-phenyl-4H-1,3-oxazin-4-one include other oxazinone derivatives and heterocyclic compounds with similar ring structures.

Uniqueness

What sets this compound apart is its specific combination of functional groups and the resulting chemical properties. This uniqueness makes it a valuable compound for research and industrial applications.

Properties

CAS No.

90062-20-7

Molecular Formula

C15H18N2O2

Molecular Weight

258.32 g/mol

IUPAC Name

2-(diethylamino)-5-methyl-6-phenyl-1,3-oxazin-4-one

InChI

InChI=1S/C15H18N2O2/c1-4-17(5-2)15-16-14(18)11(3)13(19-15)12-9-7-6-8-10-12/h6-10H,4-5H2,1-3H3

InChI Key

RJOCUDQVURCKRS-UHFFFAOYSA-N

Canonical SMILES

CCN(CC)C1=NC(=O)C(=C(O1)C2=CC=CC=C2)C

Origin of Product

United States

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